molecular formula C11H11BO3 B046329 6-Methoxy-2-naphthaleneboronic acid CAS No. 156641-98-4

6-Methoxy-2-naphthaleneboronic acid

Cat. No.: B046329
CAS No.: 156641-98-4
M. Wt: 202.02 g/mol
InChI Key: GZFAVYWCPSMLCM-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthaleneboronic acid is an organic compound with the molecular formula C11H11BO3. It is a derivative of naphthalene, where a boronic acid group is attached to the second position and a methoxy group is attached to the sixth position of the naphthalene ring. This compound is known for its utility in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction .

Mechanism of Action

Target of Action

6-Methoxy-2-naphthaleneboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants in these chemical reactions, which include Suzuki-Miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .

Mode of Action

The compound interacts with its targets through chemical reactions. For example, in Suzuki-Miyaura coupling, it reacts with an organohalide in the presence of a base and a palladium catalyst to form a biaryl . In copper-catalyzed trifluoromethylation, it reacts with a trifluoromethylating reagent in the presence of a copper catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the synthesis of aryl ketones, it can contribute to the formation of key intermediates in various biochemical pathways .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its role as a reactant in chemical reactions. It contributes to the formation of various chemical products, which can have diverse effects depending on their nature .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . It should be stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-naphthaleneboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure efficient conversion and minimal by-products .

Comparison with Similar Compounds

  • 6-Methoxy-2-naphthylboronic acid
  • 6-Methoxynaphthalene-2-boronic acid
  • 2-Naphthylboronic acid

Comparison: 6-Methoxy-2-naphthaleneboronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the naphthalene ring. This combination allows for specific reactivity in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. Similar compounds, such as 2-naphthylboronic acid, lack the methoxy group, which can influence their reactivity and applications .

Properties

IUPAC Name

(6-methoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFAVYWCPSMLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405140
Record name 6-Methoxy-2-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156641-98-4
Record name 6-Methoxy-2-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-naphthaleneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium in hexane (1.5M; 8.9 ml, 13.4 mmol) was added dropwise to a solution of 2-bromo-6-methoxynaphthalene (3.0 g, 12.7 mmol) in tetrahydrofuran (45 ml) under argon atmosphere at −60° C. and the mixture was stirred at the same temperature for 70 min. To the mixture was added tri-n-butylborate (5.2 ml, 19.0 mmol) and the mixture was stirred at the same temperature for 1 hr. and then at 5° C. for 1.5 hrs. To the reaction mixture was added dropwise 20% hydrochloric acid (13 ml) at 5° C., and water was added thereto. The mixture was extracted with ethyl acetate. The organic layer was washed with water and brine in turn and dried. The solvent was distilled off under reduced pressure, and the residue was triturated with ethyl acetate and diethyl ether, filtered and dried to give (2-methoxy)-6-naphthalene boronic acid (1.50 g, 59%) as a colorless solid.
Quantity
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8.9 mL
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3 g
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45 mL
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5.2 mL
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13 mL
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Synthesis routes and methods II

Procedure details

A solution of 6-methoxy-2-bromonaphthalene (25 g) in tetrahydrofuran (300 ml) was cooled at −78° C. under a nitrogen atmosphere. n-Butyllithium (2.66 M solution in hexane) (42 ml) was added dropwise thereto over 1.5 hours, and the solution was stirred for 30 minutes. Triisopropyl borate (26.5 ml) was added dropwise thereto for 30 minutes, then the solution was stirred for 40 minutes while warming from −78° C. to 0° C. 1N hydrochloric acid (200 ml) and ethyl acetate (200 ml) were sequentially added thereto, the solution was stirred, extracted with ethyl acetate, then washed with brine, dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo, the resulting solid was washed with a hexane-diethyl ether system to provide the title compound (18 g).
Quantity
25 g
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reactant
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300 mL
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42 mL
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26.5 mL
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200 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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